molecular formula C25H17ClN2O4S B2507441 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291859-07-8

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2507441
CAS No.: 1291859-07-8
M. Wt: 476.93
InChI Key: JPURTWBACXATLW-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one features a fused benzofuropyrimidinone core with two distinct substituents:

  • 1,3-Benzodioxol-5-ylmethyl group: A methyl-linked benzodioxole moiety, known for enhancing lipophilicity and metabolic stability .
  • 2-Chlorobenzylsulfanyl group: A sulfur-containing substituent with a chlorinated aromatic ring, likely influencing electronic properties and target binding .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O4S/c26-18-7-3-1-5-16(18)13-33-25-27-22-17-6-2-4-8-19(17)32-23(22)24(29)28(25)12-15-9-10-20-21(11-15)31-14-30-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPURTWBACXATLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN2O5SC_{21}H_{23}ClN_{2}O_{5}S, with a molecular weight of approximately 450.9 g/mol . The structure features multiple functional groups that may contribute to its biological activity, including a benzodioxole moiety and a chlorobenzyl group.

PropertyValue
Molecular FormulaC21H23ClN2O5S
Molecular Weight450.9 g/mol
IUPAC Name3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with certain receptors, leading to modulation of signaling pathways that affect cellular functions.
  • Antioxidant Properties : The presence of the benzodioxole ring suggests potential antioxidant activity, which could protect cells from oxidative stress.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally similar to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one . For instance:

  • A series of piperidine derivatives demonstrated significant antibacterial activity against various strains including Xanthomonas axonopodis and Ralstonia solanacearum .

Antidiabetic Potential

Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents. These compounds exhibited notable inhibitory effects on α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism .

CompoundIC50 (µM)Target Enzyme
Benzodioxole 18.5α-amylase
Benzodioxole 215.26α-glucosidase

Anticancer Activity

Preliminary studies suggest that derivatives related to this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study reported that a similar benzodioxole derivative showed enhanced antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound in developing new antimicrobial agents .
  • Antidiabetic Screening : A set of synthesized benzodioxole derivatives were screened for their antidiabetic effects, revealing several candidates with promising IC50 values against α-amylase and α-glucosidase .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one. Research indicates that derivatives of pyrimidine and benzofuro compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A compound with a similar structure demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
    • Flow cytometric analysis showed that certain derivatives could induce apoptosis in lung cancer A549 cells at low micromolar concentrations .
  • Mechanisms of Action :
    • The anticancer effects are primarily attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth .

Synthesis Methodologies

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps that can be optimized for yield and purity.

Synthesis Steps

  • Formation of Intermediate Compounds :
    • Initial reactions typically involve the formation of benzodioxole derivatives through the reaction of substituted phenols with appropriate aldehydes or ketones.
  • Cyclization Reactions :
    • Subsequent cyclization reactions lead to the formation of the pyrimidine core, which is essential for the biological activity of the compound.

Biological Activities Beyond Cancer

In addition to anticancer properties, compounds related to this structure have shown promise in other areas:

  • Antimicrobial Activities : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound's potential in reducing inflammation has been noted in preliminary studies.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzofuro[3,2-d]pyrimidin-4(3H)-one core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidin-4(3H)-one or pyridothienopyrimidine systems:

Compound Core Structure Key Features References
Benzofuro[3,2-d]pyrimidin-4(3H)-one Oxygen atom in the fused ring system; enhances polarity and hydrogen bonding
Thieno[3,2-d]pyrimidin-4(3H)-one Sulfur atom in the fused ring; increases electron delocalization
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Additional pyridine ring; expands π-conjugation and planar structure

Impact: The benzofuro core may improve solubility compared to sulfur-containing thieno analogs, while maintaining aromatic stacking interactions critical for biological activity .

Substituent Analysis

Substituents on the pyrimidinone ring significantly modulate physicochemical and biological properties:

Compound (Representative Examples) Substituents Key Effects
Target Compound 1,3-Benzodioxol-5-ylmethyl; 2-chlorobenzylsulfanyl Enhanced lipophilicity (logP ~3.5*); potential for CNS penetration
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-morpholinylsulfanyl analog Morpholinylsulfanyl group Improved solubility due to morpholine’s polarity; antimicrobial activity
7,9-Bis(4-methoxyphenyl)-pyridothienopyrimidinone (6c) Bis(4-methoxyphenyl); pyrazole hydrazone High melting point (213–215°C); extended conjugation for fluorescence
Amuvatinib (N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuropyrimidinylpiperazine) Piperazine-carbothioamide Clinical relevance (kinase inhibition); altered pharmacokinetics

Key Observations :

  • The 2-chlorobenzylsulfanyl group in the target compound may confer stronger electrophilic character compared to morpholine-based sulfanyl groups, affecting reactivity and target selectivity .
  • Benzodioxole substituents are recurrent in antimicrobial and kinase-targeting agents, suggesting shared structure-activity relationships .

Physicochemical Properties

Limited data on the target compound’s properties necessitate comparisons with analogs:

Compound Melting Point (°C) Solubility (Predicted) References
Target Compound Not reported Moderate (logP ~3.5*)
3a (Thienopyrimidinone with 3-methoxyphenyl) 148–150 Low (logP ~4.1)
3b (Thienopyrimidinone with 3-hydroxyphenyl) 303–304 Very low
6c (Pyridothienopyrimidinone) 213–215 Moderate in DMSO

Trends : Hydroxyl or polar substituents (e.g., morpholine) increase melting points but reduce solubility, whereas halogenated or aromatic groups enhance lipophilicity .

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